

A Comprehensive Technical Guide to 4-Methylcyclohexylamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methylcyclohexylamine

Cat. No.: B030895

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **4-Methylcyclohexylamine**, a critical chemical intermediate in pharmaceutical synthesis. The document details its chemical and physical properties, synthesis methodologies, and significant applications in drug development, with a particular focus on its role in the production of the anti-diabetic medication, glimepiride.

Core Chemical and Physical Properties

4-Methylcyclohexylamine is a cyclic amine that exists as cis and trans isomers. Its properties can vary slightly depending on the isomeric form. It is primarily utilized as a building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Quantitative Data Summary

The following tables summarize the key quantitative data for **4-Methylcyclohexylamine** and its common salt form.

Table 1: Physicochemical Properties of **4-Methylcyclohexylamine** Isomers

Property	Mixture of cis and trans	cis-Isomer	trans-Isomer
CAS Number	6321-23-9[4]	2523-56-0	2523-55-9[3]
Molecular Formula	C ₇ H ₁₅ N[4]	C ₇ H ₁₅ N	C ₇ H ₁₅ N[5]
Molecular Weight	113.20 g/mol [4]	113.20 g/mol	113.20 g/mol [5]
Boiling Point	151-154 °C	154 °C[6]	Not specified
Density	0.855 g/mL at 25 °C	0.844 g/mL[6]	Not specified
Refractive Index	n _{20/D} 1.4531	1.4550 to 1.4590	Not specified
Flash Point	27 °C (closed cup)[4]	27 °C[6]	Not specified

Table 2: Properties of **4-Methylcyclohexylamine** Hydrochloride

Property	Value
CAS Number	33483-66-8 (unspecified stereochemistry)[7], 33483-65-7 (trans-isomer)[1]
Molecular Formula	C ₇ H ₁₆ CIN[7]
Molecular Weight	149.66 g/mol [7]
Melting Point	~260 °C (trans-isomer HCl)[1]

Synthesis and Experimental Protocols

The synthesis of **4-Methylcyclohexylamine** is a critical process, particularly for obtaining specific isomers required for pharmaceutical applications. Below are detailed experimental protocols for the synthesis of both cis and trans isomers.

Synthesis of trans-4-Methylcyclohexylamine Hydrochloride

This protocol describes a common method for synthesizing the trans-isomer, which is a key intermediate for the drug glimepiride.[5]

Experimental Protocol:

- Oxime Formation: 4-Methylcyclohexanone is reacted with hydroxylamine hydrochloride in the presence of a base to form 4-methylcyclohexanone oxime.
- Reduction: The resulting oxime is then reduced to **4-methylcyclohexylamine**. A common method involves hydrogenation using a catalyst such as Raney nickel.[5]
 - 1.5 kg of crude 4-methylcyclohexanone oxime is dissolved in 8.33 L of methanol.
 - 0.15 kg of Raney nickel is added to the solution.
 - The mixture is hydrogenated at a pressure of 4-5 kg/cm² and a temperature of 50-55 °C.
 - After the absorption of hydrogen ceases, the reaction mixture is cooled and filtered.
- Salt Formation and Purification: The crude amine is converted to its hydrochloride salt to facilitate purification and isolation of the desired trans-isomer.[5]
 - Methanol is distilled from the filtrate to yield a crude concentrated oil.
 - The oil is cooled to 15-20 °C, and methanolic hydrochloric acid (12-13%) is slowly added to precipitate **4-methylcyclohexylamine** hydrochloride.
 - The purification of the trans-isomer is achieved by recrystallization from a solvent mixture, such as methanol and acetone, to yield the trans-isomer with a purity of >99.5%.

Synthesis of **cis**-4-Methylcyclohexylamine

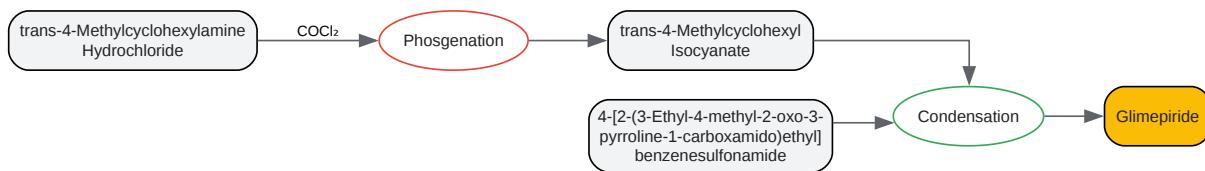
A method for preparing the *cis*-isomer involves the hydrogenation of 4-methylphenylboronic acid followed by an amination reaction.[6]

Experimental Protocol:

- Hydrogenation: 4-Methylphenylboronic acid or its ester is hydrogenated using a rhodium-on-carbon catalyst to produce a mixture of *cis*- and *trans*-4-methylcyclohexylboronic acid.

- Isomer Separation: The *cis*-isomer of 4-methylcyclohexylboronic acid is isolated from the mixture by recrystallization.
- Amination: The purified *cis*-4-methylcyclohexylboronic acid is then subjected to an amine substitution reaction with sulfamic acid and an inorganic base (e.g., sodium hydroxide) to yield **cis-4-methylcyclohexylamine**.^[6]

Role in Drug Development and Biological Activity


4-Methylcyclohexylamine, particularly the *trans*-isomer, is a crucial intermediate in the synthesis of the third-generation sulfonylurea anti-diabetic drug, glimepiride.^{[1][4]}

Synthesis of Glimepiride

The synthesis of glimepiride involves the reaction of *trans*-**4-methylcyclohexylamine** with a sulfonylurea precursor.

Experimental Workflow for Glimepiride Synthesis:

The following diagram illustrates a common synthetic route to glimepiride starting from *trans*-**4-methylcyclohexylamine** hydrochloride.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway of Glimepiride from *trans*-**4-Methylcyclohexylamine**.

Biological Activity

Beyond its role as a synthetic intermediate, **4-methylcyclohexylamine** has been investigated for its own biological activities:

- Spermidine Synthase Inhibition: Trans-**4-methylcyclohexylamine** has been identified as a potent inhibitor of spermidine synthase, an enzyme involved in polyamine metabolism.[8]
- Anti-parasitic Potential: It has been explored as an intermediate for the development of inhibitors against the *Trypanosoma cruzi* enzyme, the parasite responsible for Chagas disease.
- Anti-inflammatory Properties: The compound has demonstrated anti-inflammatory effects in cell culture and animal models of inflammatory bowel disease by inhibiting ornithine decarboxylase.[2]

Analytical Methods

The characterization and quality control of **4-methylcyclohexylamine** and its derivatives are crucial, especially in pharmaceutical applications. Common analytical techniques include:

- Gas Chromatography (GC): Used to determine the purity and isomeric ratio of **4-methylcyclohexylamine**.[9]
- High-Performance Liquid Chromatography (HPLC): Employed for the analysis of related compounds and impurities in drug synthesis.[10]
- Mass Spectrometry (MS): Coupled with GC or HPLC, it provides structural information for identification and quantification.[10]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the structural elucidation of the molecule and its derivatives.[10]
- Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.[10]

Safety and Handling

4-Methylcyclohexylamine is a corrosive and flammable liquid that should be handled with appropriate personal protective equipment in a well-ventilated area.[4][11] It is incompatible with strong acids and oxidizing agents.[11]

This guide provides a foundational understanding of **4-methylcyclohexylamine** for professionals in research and drug development. Further investigation into its biological activities and applications may unveil new therapeutic opportunities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. CAS 6321-23-9: 4-Methylcyclohexylamine | CymitQuimica [cymitquimica.com]
- 3. CAS 2523-55-9: trans-4-Methylcyclohexylamine | CymitQuimica [cymitquimica.com]
- 4. ijcrt.org [ijcrt.org]
- 5. US20070082943A1 - Process for preparation of substantially pure glimepiride - Google Patents [patents.google.com]
- 6. CN109824520B - Preparation method of cis-4-methylcyclohexylamine - Google Patents [patents.google.com]
- 7. 4-Methylcyclohexylamine Hydrochloride | C7H16CIN | CID 12714125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Trans-4-methylcyclohexylamine, a potent new inhibitor of spermidine synthase [pubmed.ncbi.nlm.nih.gov]
- 9. trans-4-Methylcyclohexylamine | 2523-55-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. 4-Methylcyclohexylamine | C7H15N | CID 80604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 4-Methylcyclohexylamine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b030895#4-methylcyclohexylamine-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com